[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
Overview
Description
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula C9H13BrN2S and a molecular weight of 261.18 g/mol . This compound is known for its unique structure, which includes a phenylethyl group attached to a sulfanyl methanimidamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-phenylethylamine with carbon disulfide and subsequent treatment with hydrobromic acid. The reaction conditions often include:
Reaction with Carbon Disulfide: 2-phenylethylamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.
Formation of Methanimidamide: The dithiocarbamate is then treated with an appropriate reagent to form the methanimidamide intermediate.
Hydrobromide Formation: Finally, the methanimidamide intermediate is treated with hydrobromic acid to yield this compound.
Chemical Reactions Analysis
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanimidamide moiety, leading to the formation of various substituted derivatives.
Scientific Research Applications
[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-phenylethyl carbamimidothioate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOXOSCWJWKPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC(=N)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647693 | |
Record name | 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-49-4 | |
Record name | NSC30645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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